N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one core. Key structural features include:
- A 3-oxo group on the triazolopyrazine ring.
- A 2-methylphenoxy substituent at the 8-position of the triazolopyrazine core.
- An acetamide linker at the 2-position, connected to a 4-acetylphenyl group via the nitrogen atom.
Its structural complexity allows for modulation of solubility, bioavailability, and target binding through variations in substituents.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-5-3-4-6-18(14)31-21-20-25-27(22(30)26(20)12-11-23-21)13-19(29)24-17-9-7-16(8-10-17)15(2)28/h3-12H,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDQSNOXWPQWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a unique structural framework consisting of:
- Acetamide moiety : Provides solubility and enhances interaction with biological targets.
- Triazolo-pyrazine core : Imparts significant biological activity through various interactions with enzymes and receptors.
- Phenoxy group : Contributes to lipophilicity and potential binding affinity to target proteins.
The molecular formula is , highlighting its complexity and potential for diverse biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may interact with cholinesterases and cyclooxygenases (COX), which are critical in neurodegenerative diseases and inflammation respectively.
- Receptor Modulation : Its structural features suggest the possibility of modulating receptor activity, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated significant biological activities of this compound:
| Activity Type | IC50 Value (μM) | Remarks |
|---|---|---|
| Cholinesterase Inhibition | 10.4 | Effective against acetylcholinesterase (AChE) |
| COX Inhibition | 5.5 | Demonstrated effectiveness against COX enzymes |
| Antioxidant Potential | 7.0 | Exhibited strong radical scavenging activity |
These results indicate that the compound possesses promising pharmacological properties that warrant further investigation.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound displayed significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 of 15 μM. This suggests its potential as a lead compound in cancer therapy.
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to modulate intracellular signaling pathways related to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring enhances activity against cholinesterases.
- Core Structure Integrity : Maintaining the triazolo-pyrazine core is essential for preserving biological activity; modifications that disrupt this structure often result in diminished efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous triazolopyrazine derivatives or related heterocycles.
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Position 8 Substitution
- Target Compound: The 2-methylphenoxy group at position 8 introduces moderate lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability compared to polar groups like hydroxyl or amino .
- Compound 45 () : The 4-benzylpiperazinylphenyl substituent improves aqueous solubility via the piperazine moiety, a common strategy in CNS-targeting drugs .
Acetamide Substituent
- Compound 12 () : A simpler acetamide group (without aryl substitution) may reduce steric hindrance, facilitating synthetic accessibility but limiting target specificity .
- Pyrazine Derivatives () : Substituents like difluorophenyl-hydroxy groups (e.g., Example 7) demonstrate how halogenation and hydroxylation can fine-tune binding affinity and metabolic stability in kinase inhibitors .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity vs. Solubility: The 2-methylphenoxy group in the target compound may offer better logP values than polar substituents (e.g., hydroxyl in Compound 12) but lower solubility than piperazine-containing analogs (Compound 45) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
